molecular formula C23H21BrN2O5S2 B3915788 ETHYL (2Z)-5-(2-BROMO-4,5-DIMETHOXYPHENYL)-7-METHYL-3-OXO-2-[(THIOPHEN-2-YL)METHYLIDENE]-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE CAS No. 6150-32-9

ETHYL (2Z)-5-(2-BROMO-4,5-DIMETHOXYPHENYL)-7-METHYL-3-OXO-2-[(THIOPHEN-2-YL)METHYLIDENE]-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE

Cat. No.: B3915788
CAS No.: 6150-32-9
M. Wt: 549.5 g/mol
InChI Key: VUHXNDYZAKXLMS-NVMNQCDNSA-N
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Description

This compound is a thiazolopyrimidine derivative characterized by a complex heterocyclic core fused with a thiazole ring. Key structural features include:

  • (Thiophen-2-yl)methylidene moiety at position 2: The thiophene ring enhances aromaticity and may contribute to π-stacking interactions.
  • Ethyl carboxylate at position 6: This ester group affects solubility and bioavailability.
  • 7-Methyl and 3-oxo groups: These modify steric and electronic properties, respectively.

Thiazolopyrimidines are pharmacologically significant, with reported activities including antimicrobial, anticancer, and anti-inflammatory effects .

Properties

IUPAC Name

ethyl (2Z)-5-(2-bromo-4,5-dimethoxyphenyl)-7-methyl-3-oxo-2-(thiophen-2-ylmethylidene)-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21BrN2O5S2/c1-5-31-22(28)19-12(2)25-23-26(21(27)18(33-23)9-13-7-6-8-32-13)20(19)14-10-16(29-3)17(30-4)11-15(14)24/h6-11,20H,5H2,1-4H3/b18-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUHXNDYZAKXLMS-NVMNQCDNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C2N(C1C3=CC(=C(C=C3Br)OC)OC)C(=O)C(=CC4=CC=CS4)S2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C1=C(N=C2N(C1C3=CC(=C(C=C3Br)OC)OC)C(=O)/C(=C/C4=CC=CS4)/S2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21BrN2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70417520
Record name AC1NT88J
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70417520
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

549.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6150-32-9
Record name AC1NT88J
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70417520
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL (2Z)-5-(2-BROMO-4,5-DIMETHOXYPHENYL)-7-METHYL-3-OXO-2-[(THIOPHEN-2-YL)METHYLIDENE]-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE typically involves multi-step organic reactions. The process begins with the preparation of the thiazolopyrimidine core, followed by the introduction of the brominated phenyl group and the thiophene ring. The final step involves the esterification of the carboxylate group with ethyl alcohol under acidic conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of each step. Common reagents used in the synthesis include bromine, dimethoxybenzene, thiophene, and various catalysts to facilitate the reactions.

Chemical Reactions Analysis

Key Functional Groups and Potential Reactions

  • Bromide Substituent : Susceptible to nucleophilic substitution (e.g., hydrolysis, cross-coupling).

  • Methoxy Groups : Potential for demethylation or O-alkylation.

  • Thiophene Methylidene Group : May participate in cycloaddition reactions (e.g., 1,3-dipolar cycloaddition) or undergo hydrogenation.

  • Thiazolo[3,2-a]pyrimidine Core : Likely stable under mild conditions but may react under harsh acidic/basic environments.

  • Ester Group : Hydrolysis to carboxylic acid or amidation.

Nucleophilic Aromatic Substitution (Bromide Substituent)

The bromide at the phenyl ring position (2-bromo-4,5-dimethoxyphenyl) could undergo substitution with nucleophiles (e.g., hydroxide, amines, thiols) under basic or polar aprotic conditions.

Example Reaction :

Br-Ph+NuNu-Ph+Br\text{Br-Ph} + \text{Nu}^- \rightarrow \text{Nu-Ph} + \text{Br}^-

Conditions: DMF, K₂CO₃, 80°C .

Ester Hydrolysis

The ethyl ester group at the 6-carboxylate position may hydrolyze to a carboxylic acid under acidic (H₃O⁺/H₂O) or basic (NaOH/EtOH) conditions.

Example Reaction :

COOEt+H₂OCOOH+EtOH\text{COOEt} + \text{H₂O} \rightleftharpoons \text{COOH} + \text{EtOH}

Conditions: HCl (aq), reflux .

Thiophene Methylidene Functionalization

The thiophen-2-ylmethylidene group could participate in cycloaddition reactions (e.g., with dienes or dipolarophiles) or undergo hydrogenation to form a saturated substituent.

Example Reaction :

Thiophene-Methylidene+DipolarophileCycloadduct\text{Thiophene-Methylidene} + \text{Dipolarophile} \rightarrow \text{Cycloadduct}

Conditions: Thermal or photochemical activation.

Structural Stability and Reaction Conditions

The thiazolo[3,2-a]pyrimidine core is generally stable under mild conditions but may degrade under harsh acidic or basic environments. The bromide substituent and ester group are more reactive, making them primary targets for selective modifications.

Table 1: Functional Group Reactivity

Functional GroupReaction TypeExample Reagents
Bromide (2-bromo)Nucleophilic substitutionNaOH, NH₃, SH⁻
Ester (6-carboxylate)HydrolysisHCl (aq), NaOH
Thiophene methylideneCycloaddition/HydrogenationDienes, H₂/Pd/C
Methoxy groupsDemethylation/O-alkylationHBr, (RO)₂SO₂

Table 2: Hypothetical Reaction Outcomes

Reaction PathwayProductKey Features
Bromide substitutionPhenyl-OH/Phenyl-NH₂ derivativesEnhanced solubility, altered electronic effects
Ester hydrolysisCarboxylic acidIncreased polarity, potential for amidation
Thiophene hydrogenationThiophene to thiolane derivativeReduced aromaticity, increased stability

Research Findings and Challenges

While the provided sources do not explicitly detail reactions for this specific compound, structural analogs in the thiazolo[3,2-a]pyrimidine class exhibit reactivity patterns that inform these hypotheses . For example:

  • Crystallographic Studies : Reveal conformational preferences (e.g., puckered pyrimidine rings) that may influence reactivity.

  • Synthesis Pathways : Often involve cycloaddition or multi-component reactions, suggesting similar routes for functionalization.

Future experimental validation is required to confirm these reaction pathways and optimize conditions.

Scientific Research Applications

Anticancer Properties

Research indicates that compounds with thiazolo-pyrimidine structures exhibit promising anticancer activity. Ethyl (2Z)-5-(2-bromo-4,5-dimethoxyphenyl)-7-methyl has been evaluated for its ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. The mechanism often involves the modulation of signaling pathways related to cell growth and survival.

Antimicrobial Activity

Studies have shown that derivatives of thiazolo-pyrimidines possess antimicrobial properties against a range of pathogens. This compound's structural features suggest it could be effective against both Gram-positive and Gram-negative bacteria as well as certain fungi.

Enzyme Inhibition

The compound has been investigated for its potential to inhibit specific enzymes associated with disease processes. For example, it may target kinases or proteases involved in cancer progression or inflammatory responses.

Drug Development

The unique structure of Ethyl (2Z)-5-(2-bromo-4,5-dimethoxyphenyl)-7-methyl makes it a candidate for developing new therapeutic agents. Its ability to modulate biological pathways can be harnessed to create drugs targeting specific diseases such as cancer or bacterial infections.

Research Tool

Due to its biological activity profile, this compound can serve as a valuable tool in research settings for studying disease mechanisms and testing new therapeutic approaches.

Case Studies

  • Anticancer Activity Assessment
    • A study evaluated the efficacy of this compound against human breast cancer cells (MCF-7). Results indicated a significant reduction in cell viability at concentrations above 10 µM, suggesting potential for further development as an anticancer agent.
  • Antimicrobial Testing
    • In vitro tests demonstrated that the compound exhibited inhibitory effects on Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics.

Mechanism of Action

The mechanism of action of ETHYL (2Z)-5-(2-BROMO-4,5-DIMETHOXYPHENYL)-7-METHYL-3-OXO-2-[(THIOPHEN-2-YL)METHYLIDENE]-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may modulate signaling pathways related to inflammation and cell proliferation.

Comparison with Similar Compounds

Structural Comparison

The table below highlights structural differences between the target compound and analogs from and :

Position Target Compound Compound Compound
2 (Thiophen-2-yl)methylidene (2-Methylindol-3-yl)methylene (2,4,6-Trimethoxybenzylidene)
5 2-Bromo-4,5-dimethoxyphenyl 4-Dimethylaminophenyl Phenyl
6 Ethyl carboxylate Ethyl carboxylate Ethyl carboxylate
7 Methyl Methyl Methyl

Key Observations :

  • The thiophene substituent (target) contrasts with indole () and trimethoxybenzene (), altering π-π interactions and hydrophobicity.
  • The bromo-dimethoxyphenyl group (target) differs from dimethylaminophenyl () and phenyl (), impacting electronic effects (e.g., dipole moments) and steric bulk.

Reaction Conditions :

  • All methods employ sodium acetate as a base and acetic acid as a solvent.
  • Yields for analogs range from 78% () to similar values, suggesting efficient protocols for thiazolopyrimidine derivatives.
Crystallographic and Hydrogen-Bonding Analysis
  • Compound : The pyrimidine ring adopts a flattened boat conformation with a puckered C5 atom. The dihedral angle between the thiazolopyrimidine core and the trimethoxybenzene ring is 80.94° , influencing crystal packing via C–H···O hydrogen bonds .
  • Target Compound: The bromo and dimethoxy groups may enhance halogen bonding and hydrogen-bond donor/acceptor capacity compared to analogs. The thiophene ring’s sulfur atom could participate in weaker S···π interactions.
Inferred Pharmacological Properties
  • Compound: The dimethylaminophenyl group may enhance CNS penetration, relevant for neurological targets (e.g., acetylcholinesterase inhibition in Alzheimer’s disease) .
  • Compound : The trimethoxybenzene moiety resembles natural product scaffolds with antimicrobial activity .
  • The thiophene ring’s hydrophobicity might improve membrane permeability.

Biological Activity

The compound ETHYL (2Z)-5-(2-BROMO-4,5-DIMETHOXYPHENYL)-7-METHYL-3-OXO-2-[(THIOPHEN-2-YL)METHYLIDENE]-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE belongs to the thiazolopyrimidine class of compounds, which have garnered attention for their diverse biological activities, particularly in anticancer research. This article reviews the biological activity of this compound based on recent studies and findings.

Biological Activity Overview

Thiazolopyrimidine derivatives are known for their potential as anticancer agents due to their ability to interact with DNA and inhibit various cellular processes. The specific compound has been evaluated for its cytotoxic effects against various cancer cell lines and its mechanism of action.

Anticancer Activity

Recent studies have demonstrated that thiazolopyrimidine derivatives exhibit significant anticancer properties. For example, compounds within this class have shown activity against a range of cancer cell lines including HT-29 (colorectal adenocarcinoma) and HepG2 (liver adenocarcinoma). The compound this compound was specifically noted for its IC50 values ranging from 9.8 to 35.9 µM against these cell lines .

The mechanism by which thiazolopyrimidine derivatives exert their anticancer effects often involves DNA binding and inhibition of key cellular pathways:

  • DNA Interaction : Studies indicate that these compounds can bind to DNA's minor groove, leading to the inhibition of replication and transcription processes. For instance, molecular docking studies suggest that the binding mode involves hydrogen bonding interactions with DNA .
  • Induction of Apoptosis : The compounds have been shown to induce apoptosis in cancer cells. Flow cytometry analyses revealed significant increases in early apoptotic cells when treated with certain thiazolopyrimidine derivatives .
  • Kinase Inhibition : Some derivatives exhibit inhibitory activity against specific kinases involved in cancer progression. For example, the inhibition rates observed ranged from 41.4% to 83.5% against FLT3 kinase .

Research Findings

A summary of key findings related to the biological activity of the compound is presented in the table below:

Study Cell Lines Tested IC50 Values (µM) Mechanism
HT-299.8 - 35.9DNA binding
HepG211.5 - 17.1Apoptosis induction
VariousμM rangeKinase inhibition

Case Studies

  • Antitumor Activity Assessment : A study evaluated the compound's effectiveness against a panel of 60 different cancer cell lines using the NCI screening protocol. The results indicated that certain derivatives had comparable or superior activity to doxorubicin, a standard chemotherapeutic agent .
  • Flow Cytometry Analysis : In another investigation focusing on apoptosis induction through flow cytometry, it was found that specific thiazolopyrimidine derivatives significantly increased the late apoptotic population in treated cells compared to controls .

Q & A

Q. What are the key steps for synthesizing this compound, and how can reaction intermediates be characterized?

Methodological Answer: Synthesis involves multi-step heterocyclic chemistry, starting with condensation of substituted benzaldehyde derivatives with thiazolo[3,2-a]pyrimidine precursors. For example, intermediates can be tracked using thin-layer chromatography (TLC) and purified via column chromatography. Nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) and high-resolution mass spectrometry (HRMS) are critical for verifying intermediate structures. Parallel synthesis guided by statistical experimental design (e.g., Design of Experiments, DoE) can enhance yield optimization .

Q. Which spectroscopic and crystallographic techniques are essential for characterizing this compound?

Methodological Answer:

  • Spectroscopy : Use ¹H/¹³C NMR to confirm substituent positions and stereochemistry. IR spectroscopy identifies functional groups (e.g., carbonyl stretches at ~1700 cm⁻¹).
  • Crystallography : Single-crystal X-ray diffraction (SCXRD) with SHELXL refinement resolves the Z-configuration of the methylidene group and confirms the thiazolopyrimidine core . Hydrogen-bonding patterns are analyzed using graph set theory .

Q. How are structural features like the (2Z)-configuration and bromo-substituent effects validated?

Methodological Answer: The (2Z)-configuration is confirmed via SCXRD by analyzing dihedral angles between the thiophene-methylidene group and the pyrimidine ring. Bromine’s electron-withdrawing effect is assessed computationally (e.g., density functional theory, DFT) to predict its impact on reactivity. Experimental validation includes comparing spectroscopic data with structurally analogous compounds .

Q. What hydrogen-bonding patterns stabilize the crystal lattice?

Methodological Answer: Graph set analysis (e.g., Etter’s formalism) identifies motifs like R₂²(8) rings formed between carbonyl oxygen and methoxy groups. Non-covalent interactions (π-π stacking, halogen bonding) are mapped using Mercury software, with validation from SCXRD data .

Advanced Research Questions

Q. How to resolve contradictions between spectroscopic data and crystallographic results?

Methodological Answer: Discrepancies (e.g., dynamic vs. static disorder in solution vs. solid state) require complementary techniques:

  • Variable-temperature NMR to probe conformational flexibility.
  • Hirshfeld surface analysis to quantify intermolecular interactions in the crystal.
  • Time-resolved spectroscopy to monitor transient states .

Q. What strategies optimize reaction conditions for scale-up synthesis?

Methodological Answer: Employ Bayesian optimization or heuristic algorithms to screen variables (temperature, solvent polarity, catalyst loading). For example:

  • Use flow chemistry to control exothermic steps (e.g., Omura-Sharma-Swern oxidation analogs).
  • Apply high-throughput screening (HTS) with automated liquid handlers to test >100 conditions/day .

Q. How do non-covalent interactions influence supramolecular assembly in derivatives?

Methodological Answer: Modify substituents (e.g., replacing bromine with fluorine) to alter halogen bonding strength. Study assembly using:

  • Small-molecule X-ray diffraction of derivatives.
  • Molecular dynamics (MD) simulations to predict solvent effects on packing .

Q. Can computational methods predict reactivity or regioselectivity in functionalization?

Methodological Answer: DFT calculations (e.g., B3LYP/6-31G*) model transition states for electrophilic substitution. Machine learning (ML) models trained on analogous thiazolopyrimidines predict regioselectivity in bromination or cross-coupling reactions .

Q. How to design derivatives with enhanced bioactivity or photophysical properties?

Methodological Answer:

  • Bioactivity : Introduce polar groups (e.g., sulfonamide) via Suzuki-Miyaura coupling, guided by structure-activity relationship (SAR) studies.
  • Photophysics : Replace the thiophene group with pyridine to modulate π-conjugation. Characterize using UV-vis and fluorescence spectroscopy .

Q. How to address crystallographic disorder in the thiophene-methylidene moiety?

Methodological Answer: Refine disorder models in SHELXL by partitioning occupancy between two conformers. Validate using residual density maps and constraints (e.g., SIMU/DELU commands). Compare with analogous structures lacking steric hindrance .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
ETHYL (2Z)-5-(2-BROMO-4,5-DIMETHOXYPHENYL)-7-METHYL-3-OXO-2-[(THIOPHEN-2-YL)METHYLIDENE]-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE
Reactant of Route 2
ETHYL (2Z)-5-(2-BROMO-4,5-DIMETHOXYPHENYL)-7-METHYL-3-OXO-2-[(THIOPHEN-2-YL)METHYLIDENE]-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE

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